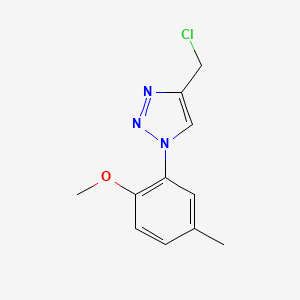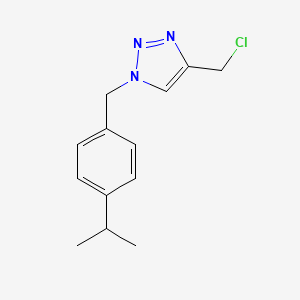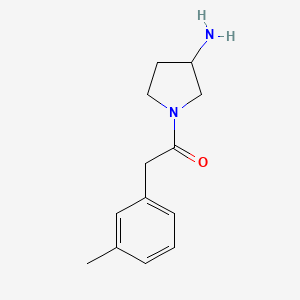
4-(chloromethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole, also known as CMTF, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the triazole family of compounds, which are characterized by their three-membered ring structures. CMTF is a highly versatile compound, and its unique properties have made it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
4-(chloromethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of other compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a reagent in organic synthesis reactions, such as the Wittig reaction. 4-(chloromethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole has also been used in the synthesis of polymers and other materials. Finally, 4-(chloromethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole has been used as a catalyst in a variety of reactions, including the Staudinger reaction and the Suzuki reaction.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole is not fully understood. However, it is believed that the compound is able to act as a nucleophile, which allows it to react with other molecules. Additionally, it is believed that the compound is able to act as a Lewis acid, which allows it to form covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(chloromethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole are not fully understood. However, it is believed that the compound is able to interact with a variety of biological molecules, including proteins, enzymes, and hormones. Additionally, it is believed that the compound is able to interact with cell membranes, which could potentially affect the transport of molecules across the membrane.
Advantages and Limitations for Lab Experiments
4-(chloromethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole has several advantages for use in laboratory experiments. It is a highly versatile compound, which makes it useful for a variety of applications. Additionally, it is relatively stable and can be stored at room temperature. Finally, it is relatively inexpensive and easy to obtain.
However, there are also several limitations to using 4-(chloromethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole in laboratory experiments. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, it can be toxic if not handled properly. Finally, it can react with other compounds, which can produce unwanted byproducts.
Future Directions
There are a variety of potential future directions for the use of 4-(chloromethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole. It could potentially be used as a catalyst in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of polymers and other materials. Finally, it could be used to study the biochemical and physiological effects of compounds on cells and organisms.
properties
IUPAC Name |
4-(chloromethyl)-1-(2,3,4-trifluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-3-5-4-16(15-14-5)7-2-1-6(11)8(12)9(7)13/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILBOBQZHZHSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N2C=C(N=N2)CCl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B1467324.png)
amine](/img/structure/B1467325.png)
amine](/img/structure/B1467326.png)
![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1467327.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)
![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467335.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B1467339.png)


![1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467342.png)